molecular formula C14H18ClN3S B11472142 1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione

1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione

Cat. No.: B11472142
M. Wt: 295.8 g/mol
InChI Key: KWNURQBWSSLLSX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring substituted with a chlorophenyl and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with cyclopentanone in the presence of a base, followed by the introduction of a thiourea moiety to form the triazinane ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl group and sulfur-containing heterocycle.

    1-(4-Chlorophenyl)-1H-pyrrole: Contains the chlorophenyl group but with a different heterocyclic structure.

Uniqueness: 1-(4-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione is unique due to its specific triazinane ring structure, which imparts distinct chemical and biological properties. Its combination of the chlorophenyl and cyclopentyl groups further differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C14H18ClN3S

Molecular Weight

295.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C14H18ClN3S/c15-11-5-7-13(8-6-11)18-10-17(9-16-14(18)19)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,16,19)

InChI Key

KWNURQBWSSLLSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CNC(=S)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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